molecular formula C21H20N2O2S B2525117 2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine CAS No. 866896-78-8

2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2525117
CAS RN: 866896-78-8
M. Wt: 364.46
InChI Key: HQPAOKZEZFFDQA-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .


Molecular Structure Analysis

Pyrimidines are known to have two nitrogen atoms at positions 1 and 3 of the six-membered ring . The higher negative charge on N1, N2, and S1 leads to act as nucleophilic centers compared with N3 and S2 .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, a diversified pyrimidine library was generated via a sequential one-pot reaction of iodochromone, arylboronic acid, and amidine by Suzuki coupling and condensation .

Mechanism of Action

Pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . They can also inhibit various enzymes and pathways, which can lead to metastasis and drug resistance .

Safety and Hazards

Pyrimidines should be handled with care. They may cause skin burns and eye damage, and may cause respiratory irritation . It’s important to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

Research on pyrimidines is ongoing, with a focus on developing new derivatives with enhanced pharmacological activities and minimum toxicity . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority .

properties

IUPAC Name

2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-4-24-16-10-8-14(9-11-16)19-22-20-17(21(23-19)26-3)12-15-7-5-6-13(2)18(15)25-20/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPAOKZEZFFDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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